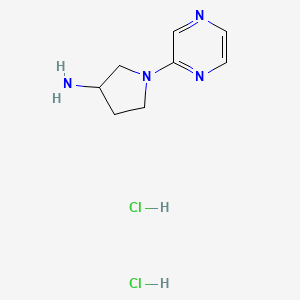

1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFLFVRRJVHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidin-3-amine or its protected derivatives (e.g., Boc-protected pyrrolidin-3-amine).

- Pyrazine derivatives such as 2-chloropyrazine or 2-bromopyrazine for nucleophilic aromatic substitution.

- Reagents for protection/deprotection (tert-butoxycarbonyl (Boc) groups).

- Acidic reagents for salt formation (e.g., hydrochloric acid).

Synthetic Route Example

A representative synthetic route involves the following steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of pyrrolidin-3-amine with Boc group | Boc anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Boc-protected pyrrolidin-3-amine |

| 2 | Nucleophilic aromatic substitution of 2-halopyrazine with Boc-protected pyrrolidin-3-amine | Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF), elevated temperature (~80°C) | Boc-protected 1-(pyrazin-2-yl)pyrrolidin-3-amine |

| 3 | Deprotection of Boc group | Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) | 1-(Pyrazin-2-yl)pyrrolidin-3-amine free base |

| 4 | Formation of dihydrochloride salt | Treatment with HCl in ether or aqueous medium | 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride |

This route is supported by analogous procedures described for related pyrrolidinyl heterocyclic amines, where Boc protection facilitates selective reactions and purification.

Alternative Methods

- Direct coupling of pyrrolidin-3-amine with pyrazine derivatives under catalytic conditions has been reported but often results in lower yields or requires harsher conditions.

- Use of magnesium oxide nanoparticles as catalysts to improve coupling efficiency has been explored in similar pyrrolidinyl-heterocycle syntheses, enhancing yield and reaction rates.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic aromatic substitution due to their ability to stabilize charged intermediates.

- Bases: Mild inorganic bases (potassium carbonate, sodium hydride) are used to deprotonate the amine and facilitate nucleophilic attack.

- Temperature: Elevated temperatures (60–100°C) improve reaction rates but require careful control to avoid decomposition.

- Purification: Preparative reversed-phase HPLC or silica gel chromatography is employed to isolate intermediates and final products with high purity.

Analytical Data Supporting Preparation

Typical characterization data for intermediates and final products include:

| Parameter | Example Data for Boc-protected Intermediate | Example Data for Final Dihydrochloride Salt |

|---|---|---|

| 1H NMR (600 MHz, CDCl3) | δ 1.45 (9H, s, Boc), 3.5–4.5 (multiplets, pyrrolidine protons), aromatic pyrazine signals at δ ~7.5–8.5 ppm | δ 2.8–3.5 (pyrrolidine protons), aromatic pyrazine signals, broad NH2 signals; salt form broadening expected |

| Mass Spectrometry (ESI) | m/z consistent with [M + H]+ of protected intermediate | m/z consistent with [M + H]+ of free base; salt confirmed by elemental analysis |

| Melting Point | Typically 100–120°C for intermediates | Higher melting point due to salt formation, often >150°C |

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Boc Protection + Nucleophilic Aromatic Substitution + Deprotection + Salt Formation | Stepwise, high selectivity, well-established | High purity, good yield, scalable | Multi-step, requires protection/deprotection steps |

| Direct Coupling with Catalysts (e.g., MgO nanoparticles) | Fewer steps, catalytic | Potentially faster, greener | May have lower yields, requires catalyst optimization |

| Alternative Nucleophilic Substitution with Halopyrazines | Straightforward substitution | Simpler reagents | Possible side reactions, lower selectivity |

Research Findings and Practical Considerations

- The use of Boc protection is critical to avoid side reactions on the amine during substitution.

- Reaction times typically range from several hours to overnight to ensure completion.

- Purification by reversed-phase preparative HPLC is effective for removing impurities and isolating pure dihydrochloride salt.

- Conversion to the dihydrochloride salt improves compound stability, handling, and solubility for biological assays.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are being researched for their efficacy against neurological disorders and cancers. For instance, compounds derived from this structure have shown promising results in inhibiting c-Met and VEGFR-2 kinases, which are important targets in cancer therapy .

Case Study: c-Met/VEGFR-2 Inhibitors

A recent study synthesized a series of pyrazine derivatives, including those related to this compound. The most promising compound exhibited IC50 values of 0.98 µM against A549 cancer cells, demonstrating its potential as a therapeutic agent .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized in neuroscience to explore neurotransmitter systems. Its ability to modulate receptor activity makes it valuable for understanding brain functions and developing treatments for mental health conditions. Research has shown that derivatives can influence neurotransmitter release and receptor binding affinities .

Agrochemical Formulations

Enhancement of Pesticides and Herbicides

In agrochemical research, this compound is employed to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations has been linked to improved crop yields due to better pest control mechanisms .

Material Science

Development of Novel Materials

The compound finds applications in material science, particularly in creating materials with enhanced properties such as thermal stability and electrical conductivity. These materials are essential for advancements in electronics and coatings. The structural properties of the compound allow for modifications that can lead to innovative applications .

Analytical Chemistry

Standard in Analytical Techniques

In analytical chemistry, this compound is used as a standard for various analytical methods. This facilitates accurate quantification of related substances in complex mixtures, which is crucial for both research and industrial applications .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders and cancers | Development of new therapeutic agents |

| Neuroscience | Modulation of neurotransmitter systems | Insights into brain function and mental health |

| Agrochemicals | Enhancement of pesticide/herbicide formulations | Improved agricultural productivity |

| Material Science | Creation of materials with specific properties | Innovations in electronics and coatings |

| Analytical Chemistry | Standard for analytical techniques | Accurate substance quantification |

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride (CAS 1332529-43-7)

- Molecular Formula : C9H16Cl2N4

- Molecular Weight : 251.16 g/mol

- Key Differences : Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).

- However, the extended ring could improve metabolic stability .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS 1193388-05-4)

- Molecular Formula : C9H13N3·2HCl

- Molecular Weight : 236.14 g/mol

- Key Differences : Substitutes pyrazine with pyridine (a 6-membered ring with one nitrogen atom).

- Pyrazine’s dual nitrogen atoms may enhance binding to metal ions or aromatic pockets in enzymes .

Analogs with Modified Substituents

1-(2-Fluorobenzyl)piperidin-3-amine Dihydrochloride (CAS 1158786-91-4)

- Key Differences : Incorporates a fluorobenzyl group instead of pyrazine.

- However, the bulky benzyl group may reduce solubility compared to the pyrazine-based compound .

1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine Dihydrochloride (CAS 347194-15-4)

- Key Differences : Features a chlorophenyl substituent instead of pyrazine.

- Implications : The chlorine atom enhances electronic withdrawal effects, possibly increasing receptor affinity but raising toxicity concerns. The absence of aromatic nitrogen atoms distinguishes its reactivity from the pyrazine analog .

Stereochemical and Salt-Form Variants

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine Dihydrochloride (CAS 1365937-15-0)

- Key Differences : Enantiopure (R)-configuration vs. the racemic mixture.

- Implications : Stereochemistry significantly impacts biological activity. For example, the (R)-enantiomer may exhibit higher selectivity for specific targets, such as neurotransmitter transporters, compared to the racemic form .

Piperidin-3-yl-pyrazin-2-yl-amine Hydrochloride (CAS 1185307-47-4)

- Molecular Weight : 214.69 g/mol

- Key Differences: Monohydrochloride salt vs. dihydrochloride.

- Implications : The dihydrochloride form likely offers superior aqueous solubility, critical for in vitro assays or formulation development .

Physicochemical and Pharmacokinetic Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aromatic Rings | Nitrogen Atoms | Solubility (Predicted) |

|---|---|---|---|---|---|---|

| 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride | 1365937-15-0 | C9H14Cl2N4 | 265.15 | 2 | 4 | High (due to di-HCl) |

| 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | 1332529-43-7 | C9H16Cl2N4 | 251.16 | 1 | 4 | Moderate |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C9H13N3·2HCl | 236.14 | 1 | 3 | Moderate |

Research and Application Insights

- Dopamine Uptake Inhibition: GBR 12783 dihydrochloride (CAS 67469-75-4), a structurally distinct dihydrochloride salt, inhibits dopamine uptake with an IC50 of 1.8 nM . While the target compound lacks direct activity data, its pyrazine-pyrrolidine scaffold may similarly interact with monoamine transporters.

- Safety Profiles : Analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lack GHS hazard classifications, suggesting that the target compound’s dihydrochloride form may also exhibit low acute toxicity .

Biological Activity

1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Structural Characteristics

The compound features a pyrrolidine ring linked to a pyrazine moiety , which contributes to its biological activity. The stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets, influencing binding affinity and activity. The electronic properties of the pyrazine ring facilitate various interactions with proteins and enzymes, enhancing its potential therapeutic applications.

This compound acts primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.

- Receptor Binding : It may interact with receptors in the central nervous system, suggesting potential neuroprotective effects .

The interactions include π-π stacking with aromatic residues and hydrogen bonding with amino acid side chains, which are essential for its biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit a range of antimicrobial activities. For instance, studies have shown that pyrazine hybrids can effectively inhibit bacterial growth against strains like E. coli and S. aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Properties

Several studies have reported that pyrazine derivatives, including this compound, demonstrate anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.4 | |

| Cinnamic acid–pyrazine derivative | SH-SY5Y (neuroblastoma) | 3.68 |

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, and how can intermediates be purified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrazine derivatives and pyrrolidine precursors. Key steps include:

- Reagent Selection : Use pyrazin-2-ylamine and pyrrolidin-3-amine derivatives with appropriate leaving groups (e.g., halides).

- Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to avoid hydrolysis.

- Purification : Recrystallize intermediates using ethanol/water mixtures, and confirm purity via thin-layer chromatography (TLC) or HPLC .

Q. How should researchers characterize the compound’s purity and stability under laboratory storage conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column; validate against certified reference materials (CRMs) for impurities (e.g., diastereomers or unreacted precursors) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and salt dissociation. Store in airtight containers with desiccants to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in aqueous or acidic environments?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution steps .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect contaminated materials in sealed containers for incineration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction Design : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in pyrazine functionalization .

- Experimental Validation : Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) to refine reaction conditions .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for structurally similar analogs?

- Methodological Answer :

- Cross-Validation : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish between diastereomers.

- Computational NMR : Use software like Gaussian or ADF to simulate chemical shifts and compare with experimental data .

- Case Study : For ambiguous peaks in pyrrolidine ring protons, isotopic labeling (e.g., ¹⁵N) can clarify coupling patterns .

Q. What advanced techniques are suitable for analyzing reaction mechanisms involving this compound’s pyrazine-pyrrolidine scaffold?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to study rate-determining steps (e.g., proton transfer in amine deprotonation).

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation during catalysis .

Q. How can impurities in batch synthesis be systematically profiled and mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.